molecular formula C15H15FN4O5S B2532065 N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide CAS No. 899989-47-0

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B2532065
CAS No.: 899989-47-0
M. Wt: 382.37
InChI Key: WNGFIEKCNJJCAU-UHFFFAOYSA-N
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Description

N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-fluorophenyl group and the ethanediamide moiety. Common reagents used in these reactions include fluorobenzene derivatives, thieno[3,4-c]pyrazole precursors, and ethanediamine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can be used to replace the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno[3,4-c]pyrazole compounds.

Scientific Research Applications

N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide can be compared with other similar compounds, such as:

  • N’-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
  • N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties

Biological Activity

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

The compound features a unique thieno[3,4-c]pyrazole core structure which contributes to its biological properties. Below are some key chemical properties:

PropertyValue
Molecular FormulaC16H17FN4O5S
Molecular Weight396.3934 g/mol
CAS Number899733-53-0
SMILESCC(CNC(=O)C(=O)Nc1c2CS(=O)(=O)Cc2nn1c1ccc(cc1)F)O

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the thieno[3,4-c]pyrazole moiety is often linked to enhanced activity against various pathogens.

2. Anticancer Properties
The compound has been evaluated for its anticancer potential. It is believed to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. For instance, it may inhibit histone deacetylases (HDACs), which are crucial in cancer progression.

3. Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes related to metabolic pathways. For example, it has been associated with the inhibition of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis.

Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Case Study 1: Anticancer Activity
    A study conducted by researchers at Pfizer evaluated the anticancer efficacy of related thieno[3,4-c]pyrazole derivatives in vitro and in vivo. The results indicated significant growth inhibition in various cancer cell lines through HDAC inhibition mechanisms .
  • Case Study 2: Antimicrobial Effects
    Another research project focused on the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds could effectively inhibit bacterial growth, suggesting potential therapeutic applications .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • HDAC Inhibition : By inhibiting HDACs, the compound may promote acetylation of histones and non-histone proteins, leading to altered gene expression associated with tumor suppression.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production in cancer cells, leading to oxidative stress and subsequent cell death.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O5S/c16-9-1-3-10(4-2-9)20-13(18-15(23)14(22)17-5-6-21)11-7-26(24,25)8-12(11)19-20/h1-4,21H,5-8H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGFIEKCNJJCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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